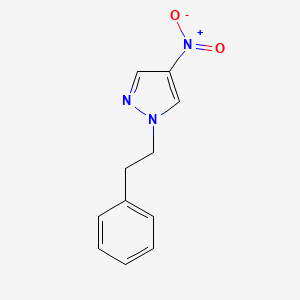

4-Nitro-1-(2-phenylethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-(2-phenylethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-14(16)11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVATOIJLDLEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. Given the novelty of this specific molecule, this document focuses on establishing a robust scientific approach to solubility characterization, blending theoretical principles with practical, field-proven experimental protocols.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For a molecule like 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, a derivative of the pharmacologically significant pyrazole scaffold, understanding its solubility is not merely an academic exercise.[1][2][3] It is a critical determinant for:

-

Process Chemistry: Efficient synthesis, purification, and crystallization require careful solvent selection.

-

Formulation Development: The ability to formulate a stable and bioavailable dosage form, whether oral, injectable, or topical, is directly dependent on its solubility characteristics.[4]

-

Preclinical Studies: Meaningful in vitro and in vivo testing necessitates solubilizing the compound in appropriate vehicles without introducing confounding variables.[5]

This guide, therefore, is designed to equip the researcher with the necessary tools to build a comprehensive solubility profile for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, enabling informed decision-making throughout the development pipeline.

Molecular Profile and Predicted Solubility Behavior

A priori assessment of a molecule's structure provides invaluable clues to its likely solubility behavior. The structure of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, as detailed below, suggests a nuanced profile.

Chemical Structure:

-

IUPAC Name: 4-Nitro-1-(2-phenylethyl)-1H-pyrazole

-

Molecular Formula: C₁₁H₁₁N₃O₂[6]

-

Molecular Weight: 217.22 g/mol [6]

Key Structural Features and Their Implications:

-

Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring itself is polar.[3]

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group, capable of acting as a hydrogen bond acceptor. This will significantly influence interactions with polar solvents.

-

Phenylethyl Group: A non-polar, hydrophobic moiety. This part of the molecule will favor interactions with non-polar or moderately polar solvents.

-

Hydrogen Bond Acceptors/Donors: The molecule possesses four hydrogen bond acceptors (the two oxygen atoms of the nitro group and the two nitrogen atoms of the pyrazole ring) and no traditional hydrogen bond donors.[6]

Predicted Solubility:

Based on the principle of "like dissolves like," we can anticipate the following trends:

-

High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and possibly Acetone and Acetonitrile. These solvents can effectively solvate the polar nitro-pyrazole portion of the molecule.

-

Moderate Solubility: In alcohols like Methanol, Ethanol, and Isopropanol. The hydrophobic phenylethyl tail may limit solubility compared to purely polar aprotic solvents.

-

Low Solubility: In non-polar aliphatic solvents like Hexane and Heptane, due to the dominant polarity of the nitro-pyrazole head group.

-

Variable Solubility: In solvents of intermediate polarity like Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF). The balance between the polar and non-polar regions of the molecule will dictate its solubility in these systems.

Theoretical Framework: Hansen Solubility Parameters (HSP) for Solvent Selection

Instead of a purely empirical, trial-and-error approach to solvent screening, the Hansen Solubility Parameters (HSP) offer a more rational and predictive framework.[7][8] The core principle is that the total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces (from atomic interactions)

-

δp: Polar forces (from dipole-dipole interactions)

-

δh: Hydrogen bonding forces

The fundamental concept is that substances with similar HSP values are likely to be miscible.[9] The distance (Ra) between the HSP of a solute (drug) and a solvent in this three-dimensional space can be calculated, with smaller distances indicating higher affinity.[8][9]

While experimentally determining the HSP for a new chemical entity (NCE) like 4-Nitro-1-(2-phenylethyl)-1H-pyrazole requires a series of solubility tests in a range of well-characterized solvents, group contribution methods can provide a theoretical starting point.[10]

Logical Workflow for HSP-Guided Solvent Screening

Caption: A logical workflow for utilizing Hansen Solubility Parameters (HSP).

Experimental Protocol: Isothermal Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[11][12] This protocol is a self-validating system as it ensures that equilibrium is reached and that a saturated solution is accurately measured.

Materials and Equipment

-

4-Nitro-1-(2-phenylethyl)-1H-pyrazole (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker or incubator[13]

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology

Part 1: Preparation of Saturated Solutions

-

Aliquot Solvents: Accurately dispense a known volume or mass (e.g., 2.0 mL) of each selected solvent into appropriately labeled glass vials.

-

Add Excess Solute: Add an amount of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole to each vial that is significantly in excess of its expected solubility. This is crucial to ensure that a solid phase remains at equilibrium.[14]

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200-300 RPM).[13][14] The system should be allowed to equilibrate for a sufficient period. A common duration is 24 to 72 hours, which should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has reached a plateau.[14]

Part 2: Sample Collection and Preparation

-

Cease Agitation: After the equilibration period, remove the vials from the shaker and allow the excess solid to sediment for at least 30 minutes in the temperature-controlled environment.

-

Filtration: Carefully draw the supernatant into a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove all undissolved solids.[13] The first few drops of filtrate should be discarded to saturate the filter material and prevent adsorption losses.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method. A precise dilution factor is essential for accurate back-calculation.

Part 3: Quantification

-

Analytical Method: Develop and validate a quantitative analytical method, typically HPLC-UV, for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. This includes establishing a calibration curve with known concentrations.

-

Analysis: Analyze the diluted samples to determine the concentration of the solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Experimental Workflow Diagram

Caption: The isothermal shake-flask experimental workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, comparative table. This allows for easy identification of trends and optimal solvents for various applications.

Table 1: Solubility of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole in Selected Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index (Relative) | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Hexane | 0.1 | TBD | TBD | TBD |

| Toluene | 2.4 | TBD | TBD | TBD |

| Dichloromethane (DCM) | 3.1 | TBD | TBD | TBD |

| Ethyl Acetate | 4.4 | TBD | TBD | TBD |

| Acetone | 5.1 | TBD | TBD | TBD |

| Isopropanol | 3.9 | TBD | TBD | TBD |

| Ethanol | 4.3 | TBD | TBD | TBD |

| Methanol | 5.1 | TBD | TBD | TBD |

| Acetonitrile | 5.8 | TBD | TBD | TBD |

| Dimethylformamide (DMF) | 6.4 | TBD | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | 7.2 | TBD | TBD | TBD |

TBD: To Be Determined experimentally. Classification can be based on standard pharmacopeial definitions (e.g., Very Soluble, Freely Soluble, Soluble, Sparingly Soluble, etc.).

Advanced Concepts: Cosolvency Models

In many pharmaceutical applications, single solvents are insufficient, and mixed solvent systems or "cosolvents" are employed.[4][15] Predicting solubility in these mixtures can be complex. Models such as the log-linear model of Yalkowsky or the Jouyban-Acree model provide mathematical frameworks to correlate or predict solubility as a function of solvent composition.[16][17] These models are invaluable for formulation activities, allowing for the optimization of solvent blends to achieve target concentrations while minimizing the use of potentially toxic or undesirable solvents. The Jouyban-Acree model, for instance, can provide reasonably accurate predictions using a limited number of experimental data points in mono-solvents and mixed solvents.[4]

Conclusion

This guide has outlined a robust, scientifically-grounded strategy for determining and understanding the solubility profile of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. By integrating theoretical predictions from molecular structure and Hansen Solubility Parameters with the empirical rigor of the isothermal shake-flask method, researchers can build a comprehensive and reliable dataset. This information is fundamental, serving as the bedrock for all subsequent development activities, from process optimization to final formulation design, ultimately increasing the probability of success for this promising pyrazole derivative.

References

- Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

- Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. SciSpace.

- Procedure for Determining Solubility of Organic Compounds. Scribd.

- Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. PubMed.

- Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

- A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. ResearchGate.

- Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. Harvard University DASH.

- Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH).

- Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com.

- Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Kinam Park.

- 4-nitro-1-(2-nitrophenyl)-1H-pyrazole | C9H6N4O4 | CID 12346895. PubChem.

- The importance of solubility and how to collect it using dynamic methods. Technobis.

- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.

- Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. ResearchGate.

- Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.

- Shake-Flask Solubility Assay. Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- How do you perform the shake flask method to determine solubility? Quora.

- 4-Nitro-1H-pyrazole 97 2075-46-9. Sigma-Aldrich.

- Annex 4. World Health Organization (WHO).

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health (NIH).

- 4-Nitro-1-(2-phenylethyl)-1h-pyrazole. ChemScene.

- 3463-30-7(1-(4-Nitrophenyl)-1H-pyrazole) Product Description. ChemicalBook.

- Synthesis and Properties of Pyrazoles. Encyclopedia.pub.

- Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).

- 1H-Pyrazole, 4-nitro-. NIST WebBook.

- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

- Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Benchchem.

- 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376. PubChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. scispace.com [scispace.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. chemscene.com [chemscene.com]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. who.int [who.int]

- 14. quora.com [quora.com]

- 15. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

Targeting the Hydrophobic Cleft: Biological Potential of Phenylethyl Pyrazole Scaffolds

Topic: Potential biological targets for phenylethyl pyrazole scaffolds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The pyrazole ring is a privileged structure in medicinal chemistry, renowned for its ability to act as a bioisostere of imidazole and pyrrole, facilitating hydrogen bonding with protein targets. However, the specific functionalization of the pyrazole nitrogen (N1) with a phenylethyl group (phenethyl) creates a unique pharmacophore. This N1-(2-phenylethyl) motif introduces a flexible hydrophobic tail capable of accessing deep, lipophilic pockets within enzymes—most notably kinases and topoisomerases—that are inaccessible to rigid aryl-pyrazole analogues. This guide analyzes the structural activity relationships (SAR), mechanistic binding modes, and experimental validation protocols for phenylethyl pyrazole scaffolds in oncology, inflammation, and antimicrobial resistance.

Chemical Biology & SAR: The Phenylethyl Advantage

The phenylethyl pyrazole scaffold is defined by a pyrazole core substituted at the N1 position with a 2-phenylethyl chain. Unlike direct N-phenyl substitutions, the ethyl linker provides rotational freedom, allowing the phenyl ring to orient itself into "selectivity pockets" (e.g., the hydrophobic back pocket of kinases).

Structural Activity Relationship (SAR) Map

The biological activity of this scaffold is governed by three primary regions:

-

The Pyrazole Core (Hinge Binder): Acts as the primary anchor, often forming H-bonds with the hinge region of kinases (e.g., Met109 in p38).

-

The N1-Phenylethyl Tail (Selectivity Filter): The ethyl spacer allows the phenyl ring to penetrate hydrophobic regions (Gatekeeper residues). Substitution on the phenyl ring (e.g., 4-F, 4-Cl) modulates lipophilicity and metabolic stability.

-

C3/C5 Substituents (Effector Domain): Aryl or heteroaryl groups at C3/C5 determine the specific target class (e.g., kinase vs. COX-2).

Figure 1: SAR map illustrating the functional roles of the phenylethyl pyrazole substructures.

Primary Target Class: Mitogen-Activated Protein Kinases (p38 MAPK)[1]

The most well-validated target for N-phenylethyl pyrazoles is p38α MAPK , a central regulator of cytokine production (TNF-α, IL-1β).

Mechanism of Action: DFG-Out Allosteric Inhibition

Unlike ATP-competitive inhibitors that bind to the active conformation, N-phenylethyl pyrazoles often act as Type II inhibitors . They stabilize the inactive "DFG-out" conformation of the kinase.

-

The Interaction: The pyrazole core binds near the hinge region.[2] The N1-phenylethyl group extends past the "gatekeeper" residue (Thr106 in p38α), occupying a hydrophobic pocket created by the movement of the activation loop (Phe169).

-

Selectivity: This deep pocket is less conserved across the kinome than the ATP binding site, conferring high selectivity to phenylethyl variants over other kinases like EGFR or CDK2.

Key Reference: The clinical candidate BIRB 796 (Doramapimod) utilizes a pyrazole-urea scaffold where the N-substituent plays a critical role in locking the DFG-out conformation [1].

Secondary Target Class: Bacterial DNA Gyrase (GyrB)

With the rise of antimicrobial resistance (AMR), phenylethyl pyrazoles have emerged as potent inhibitors of bacterial DNA Gyrase subunit B (GyrB) .

Mechanism: ATPase Domain Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. The GyrB subunit contains an ATP-binding pocket.

-

Binding Mode: The pyrazole nitrogen acts as a hydrogen bond acceptor for the conserved Asp46 residue (in E. coli numbering).

-

Role of Phenylethyl: The hydrophobic phenylethyl tail displaces water molecules in the ribose-binding pocket and interacts with Ile78 and Val43 , significantly improving binding affinity compared to N-methyl or N-unsubstituted analogues [2].

-

Spectrum: These scaffolds show activity against Gram-positive pathogens, including MRSA (Methicillin-Resistant S. aureus) and VRE (Vancomycin-Resistant Enterococci).

Emerging Target: Src Family Kinases (Oncology)

Recent studies indicate that 1-phenylethyl-substituted pyrazolo[3,4-d]pyrimidines are potent inhibitors of Src kinase , a proto-oncogene overexpressed in breast and colon cancers.

-

Dual Inhibition: Some derivatives exhibit dual inhibition of Src and tubulin polymerization, leading to G2/M cell cycle arrest.

-

Causality: The phenylethyl group mimics the hydrophobic interactions of the natural substrate, allowing the inhibitor to span the ATP pocket and the adjacent hydrophobic region II [3].

Experimental Validation Framework

To validate these targets in your specific scaffold, follow these self-validating protocols.

Protocol A: Synthesis of N1-Phenylethyl Pyrazoles

Direct alkylation often yields a mixture of N1 and N2 isomers. Regioselective condensation is preferred.

-

Reagents: 1,3-diketone (1.0 eq), 2-phenylethylhydrazine sulfate (1.1 eq), Ethanol (0.5 M).

-

Procedure:

-

Dissolve 1,3-diketone in ethanol.

-

Add 2-phenylethylhydrazine sulfate and catalytic acetic acid.

-

Reflux for 4–6 hours (Monitor via TLC: 30% EtOAc/Hexane).

-

Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from EtOH.

-

-

Validation:

-

NMR: Confirm N1-substitution by NOESY correlation between the pyrazole C5-H and the N-methylene protons of the phenylethyl group.

-

Protocol B: Kinase Inhibition Assay (FRET-based)

Use a Z´-LYTE™ or LanthaScreen™ format for high throughput.

-

Setup: Prepare 384-well plates with kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Reaction:

-

Add 2.5 µL test compound (10-point dilution series).

-

Add 5 µL Kinase/Peptide mixture (p38α and Ser/Thr peptide substrate).

-

Add 2.5 µL ATP (at Km concentration).

-

-

Incubation: 1 hour at RT.

-

Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein).

-

Analysis: Plot % Phosphorylation vs. Log[Compound]. Calculate IC50 using a sigmoidal dose-response model.

Protocol C: Bacterial MIC Determination

-

Inoculum: Prepare 5x10^5 CFU/mL of S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth.

-

Dosing: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the phenylethyl pyrazole (0.5 – 64 µg/mL).

-

Control: Include Vancomycin as a positive control and DMSO as a negative control.

-

Readout: Incubate at 37°C for 18-24h. MIC is the lowest concentration with no visible growth (OD600 < 0.1).

Visualization of Signaling Pathways

The following diagram illustrates the p38 MAPK pathway and the intervention point of phenylethyl pyrazole inhibitors.

Figure 2: p38 MAPK signaling cascade showing the specific inhibition point of the scaffold.

References

-

Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link

-

Gopika, S., et al. (2022).[3][4] "Molecular Docking, Validation and Pharmacokinetic Prediction of Some Designed Pyrazole Derivatives Against DNA Gyrase." International Journal of Biology, Pharmacy and Allied Sciences. Link

-

Shang, E., et al. (2015). "Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors." Journal of Medicinal Chemistry. Link

-

Ansari, A., et al. (2017). "Biologically active pyrazole derivatives."[3][4][5][6] New Journal of Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijbpas.com [ijbpas.com]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole

An In-depth Technical Guide to 4-Nitro-1-(2-phenylethyl)-1H-pyrazole

This guide provides a comprehensive overview of the chemical entity 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway, and potential applications based on the broader class of nitro-pyrazole compounds.

Core Chemical Identification

Accurate identification is paramount for any scientific investigation. 4-Nitro-1-(2-phenylethyl)-1H-pyrazole is a distinct chemical entity with the following key identifiers.

| Identifier | Value | Source |

| CAS Number | 28469-23-0 | [1] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| SMILES | O=[O-] | [1] |

These identifiers provide a unique and unambiguous way to reference this compound in literature, patents, and chemical databases. The CAS number, in particular, is a universally accepted standard.

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is crucial for predicting its behavior in various experimental settings, from reaction conditions to biological assays. The following table summarizes the key computed properties for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole.

| Property | Value | Significance in Research |

| Topological Polar Surface Area (TPSA) | 60.96 Ų | TPSA is a key parameter in predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| LogP (Octanol-Water Partition Coefficient) | 2.034 | LogP is an indicator of a compound's lipophilicity, which influences its solubility, membrane permeability, and metabolic stability. |

| Hydrogen Bond Acceptors | 4 | The number of hydrogen bond acceptors affects a molecule's solubility in protic solvents and its ability to interact with biological targets. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can influence the compound's binding characteristics and membrane permeability. |

| Rotatable Bonds | 4 | The number of rotatable bonds is an indicator of molecular flexibility, which can impact binding affinity to a target protein. |

These computed properties, sourced from ChemScene, provide a foundational understanding of the molecule's likely behavior and guide experimental design.[1]

Synthesis and Methodologies

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary stages:

-

Formation of the Pyrazole Ring: Synthesis of 1-(2-phenylethyl)-1H-pyrazole.

-

Nitration: Introduction of the nitro group at the C4 position of the pyrazole ring.

Sources

The Nitro Group in N-Substituted Pyrazoles: A Technical Guide to Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the electronic properties of the nitro group when incorporated into N-substituted pyrazole scaffolds. Pyrazole derivatives are cornerstones in medicinal chemistry and materials science, and the introduction of a nitro group profoundly modulates their physicochemical characteristics.[1][2] Understanding these electronic perturbations is critical for the rational design of novel drug candidates and advanced materials. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations essential for researchers in the field.

The Pyrazole Core: An Amphoteric Platform

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts an amphoteric nature to the ring system.[3] One nitrogen atom is a pyrrole-type, with its lone pair contributing to the aromatic sextet, rendering it acidic. The other is a pyridine-like nitrogen, with its lone pair in an sp² orbital in the plane of the ring, making it basic.[3] The electronic character of substituents on the pyrazole ring can significantly influence this delicate acidic/basic balance.[3]

The Nitro Group: A Potent Electronic Modulator

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence on the electronic landscape of the N-substituted pyrazole ring is exerted through two primary mechanisms: the inductive effect and the resonance effect.[4]

-

Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the pyrazole ring through the sigma bond framework. This effect is distance-dependent and acidifies the pyrazole ring.

-

Resonance Effect (-M): The nitro group can participate in resonance delocalization, further withdrawing electron density from the ring. This effect is most pronounced when the nitro group is in conjugation with the pyrazole π-system, particularly at the C3, C4, and C5 positions.

The interplay of these effects results in a significant decrease in the electron density of the pyrazole ring, impacting its reactivity, pKa, and potential for intermolecular interactions.

Caption: Inductive and resonance effects of the nitro group.

The Influence of N-Substituents on Electronic Properties

The nature of the substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the electronic effects of the nitro group. N-substituents can be broadly categorized as electron-donating or electron-withdrawing, each having a distinct impact on the overall electronic character of the molecule.

Computational studies have shown that N-substitution with electron-withdrawing groups tends to decrease the aromaticity of the pyrazole ring.[5] This is because these substituents further pull electron density away from the ring, exacerbating the effect of the nitro group.

Quantitative Measures of Electronic Effects

The electronic influence of substituents can be quantified using several parameters, including pKa values and Hammett constants.

| Parameter | Description | Relevance to N-Substituted Nitropyrazoles |

| pKa | The negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.[6] | The introduction of a nitro group significantly lowers the pKa of the pyrazole ring, making the N-H proton (in the case of C-nitration on an N-unsubstituted pyrazole) more acidic. The nature of the N-substituent will further tune this acidity. |

| Hammett Constant (σ) | A measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring.[7] Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.[8] | Hammett constants for different N-aryl substituents can be used to correlate the electronic effects with reactivity or biological activity in a series of N-aryl-nitropyrazoles.[9] |

| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule.[10] | The strong electron-withdrawing nature of the nitro group, combined with the N-substituent, creates a significant dipole moment in the molecule, influencing its solubility and interactions with biological targets. |

Table 1: Key Parameters for Quantifying Electronic Effects.

Experimental Characterization of Electronic Properties

Several experimental techniques are routinely employed to characterize the electronic properties of N-substituted nitropyrazoles. The choice of method depends on the specific property being investigated.

Spectrophotometric Determination of pKa

UV-Vis spectrophotometry is a reliable method for determining the pKa of ionizable compounds.[11] The principle lies in the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.

Experimental Protocol: Spectrophotometric pKa Determination

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the N-substituted nitropyrazole in a suitable solvent like DMSO.[11]

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa.[12]

-

Sample Preparation: In a 96-well microplate, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 0.1-0.2 mM).[11]

-

Spectral Acquisition: Measure the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).[12]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, more sophisticated data analysis methods can be employed.[13]

Caption: Workflow for spectrophotometric pKa determination.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound.[14] For nitropyrazoles, CV can provide information on the reduction potential of the nitro group, which is directly related to the electron density of the pyrazole ring. A more electron-deficient ring will result in a less negative reduction potential for the nitro group.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution Preparation: Dissolve the N-substituted nitropyrazole in a suitable aprotic solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[15]

-

Data Acquisition: Perform the cyclic voltammetry experiment by scanning the potential over a range that encompasses the reduction of the nitro group.

-

Data Analysis: Analyze the resulting voltammogram to determine the reduction potential of the nitro group. The reversibility of the reduction can also provide insights into the stability of the resulting radical anion.[14]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei.[16] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei in the pyrazole ring and the nitro group are sensitive to changes in electron density.[17][18] By comparing the NMR spectra of a series of N-substituted nitropyrazoles, one can qualitatively and sometimes quantitatively assess the electronic effects of the N-substituents. For instance, a downfield shift of the pyrazole ring protons is indicative of decreased electron density.

Implications for Drug Discovery and Materials Science

The electronic properties of the nitro group in N-substituted pyrazoles have profound implications for their application:

-

Drug Discovery: The electron-withdrawing nature of the nitro group can influence a molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[19] Furthermore, the reduction of the nitro group in hypoxic environments, such as those found in solid tumors, is a key activation mechanism for certain anticancer drugs.[20] The N-substituent can be used to fine-tune the reduction potential and, consequently, the biological activity.

-

Materials Science: The large dipole moments and potential for intermolecular interactions make nitropyrazoles interesting building blocks for energetic materials and nonlinear optical materials.[21] The electronic tuning afforded by N-substitution allows for the rational design of materials with specific properties.

Conclusion

The electronic properties of the nitro group in N-substituted pyrazoles are a complex interplay of inductive and resonance effects, which are further modulated by the nature of the N-substituent. A thorough understanding of these properties, gained through a combination of computational studies and experimental techniques such as UV-Vis spectrophotometry, cyclic voltammetry, and NMR spectroscopy, is essential for the design of new molecules with tailored functions in medicinal chemistry and materials science. This guide provides a foundational framework for researchers to approach the study of these important compounds with both theoretical insight and practical experimental considerations.

References

-

Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. (2025). ResearchGate. [Link]

-

N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity. (n.d.). Dalton Transactions (RSC Publishing). [Link]

-

Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). Structural Chemistry. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012). ACS Medicinal Chemistry Letters. [Link]

-

Synthesis and electronic investigation of mono- and di-substituted 4-nitro- and 4-amino-pyrazol-1-yl bis(pyrazol-1-yl)pyridine-type ligands and luminescent Eu(iii) derivatives. (2017). Dalton Transactions. [Link]

-

On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). Molecules. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Magnetic Resonance in Chemistry. [Link]

-

Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. (2025). ResearchGate. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). ResearchGate. [Link]

-

Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study. (2002). Journal of Molecular Modeling. [Link]

-

On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. [Link]

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). Tripod. [Link]

-

Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. (2025). Beilstein Archives. [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. [Link]

-

Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. (n.d.). Longdom. [Link]

-

QSAR (Quantitative Structure-Activity Relationship). (2024). Computational Chemistry Glossary. [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). International Journal of Molecular Sciences. [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. [Link]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). University of Tartu. [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). Molecules. [Link]

-

Hammett equation. (n.d.). Wikipedia. [Link]

-

Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles. (2025). ResearchGate. [Link]

-

Hammett Equation and Substituent Constants. (n.d.). Scribd. [Link]

-

Conjugated Small Organic Molecules: Synthesis and Characterization of 4- Arylpyrazole-decorated Dibenzothiophenes. (n.d.). ResearchGate. [Link]

-

On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and. (2022). Molecules. [Link]

-

Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing quantum chemical atomic charge methods. (n.d.). ChemRxiv. [Link]

-

Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. (n.d.). Bentham Science. [Link]

-

The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. (2012). PLoS ONE. [Link]

-

The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute. [Link]

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). Tripod. [Link]

-

Measurement of pKa by UV Spectroscopy. (2021). YouTube. [Link]

-

Substituent effects of nitro group in cyclic compounds. (2020). SciSpace. [Link]

-

Dipole Moments and Dipoles. (2025). Master Organic Chemistry. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. [Link]

-

N(H)…N distances (Å) and calculated dipole moments (D) for pzH and.... (n.d.). ResearchGate. [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education. [Link]

-

Cyclic voltammetry experiments. (n.d.). ResearchGate. [Link]

-

Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. (2025). ResearchGate. [Link]

-

Cyclic voltammetric determination of free radical species from nitroimidazopyran: A new antituberculosis agent. (2025). ResearchGate. [Link]

-

New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. (2025). Molecules. [Link]

-

Dipole Moments. (2023). Chemistry LibreTexts. [Link]

-

Dipole Moment, Molecular Polarity & Percent Ionic Character. (2018). YouTube. [Link]

-

The pKa Table Is Your Friend. (2026). Master Organic Chemistry. [Link]

-

Dipole Moments. (n.d.). Lumen Learning. [Link]

-

NMR studies of electronic properties of solids. (2015). Scholarpedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. chemagine.co.uk [chemagine.co.uk]

- 14. repositorio.uchile.cl [repositorio.uchile.cl]

- 15. ossila.com [ossila.com]

- 16. NMR studies of electronic properties of solids - Scholarpedia [scholarpedia.org]

- 17. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Protocol for N-alkylation of 4-nitropyrazole with (2-bromoethyl)benzene

An Application Guide for the Synthesis of 1-(2-Phenylethyl)-4-nitropyrazole

Abstract

N-alkylated pyrazoles are foundational scaffolds in modern medicinal chemistry, appearing in a multitude of therapeutic agents.[1][2] The deliberate functionalization of the pyrazole core allows for the fine-tuning of molecular properties crucial for drug development. This application note provides a comprehensive and field-tested protocol for the N-alkylation of 4-nitro-1H-pyrazole with (2-bromoethyl)benzene. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step methodology, and provide expert insights for troubleshooting and optimization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for synthesizing 1-(2-phenylethyl)-4-nitropyrazole, a valuable building block for further chemical exploration.[3][4]

Scientific Principles and Mechanistic Overview

The N-alkylation of a pyrazole is a classic example of a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[5] The core principle involves the deprotonation of the pyrazole's N-H proton by a base, which generates a highly nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the new N-C bond.

Causality Behind Experimental Choices:

-

The Role of the Base: The pyrazole N-H bond is acidic, but the neutral pyrazole is only moderately nucleophilic. A base is required to abstract the proton, significantly enhancing the nitrogen's nucleophilicity.[5][6] Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) or stronger bases like sodium hydride (NaH). Carbonate bases are often preferred for their moderate reactivity, ease of handling, and good performance in polar aprotic solvents.[7]

-

Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are ideal for this transformation. They effectively solvate the cation of the base (e.g., K⁺) while leaving the pyrazolide anion relatively "bare" and highly reactive, thus accelerating the SN2 reaction.[7]

-

Regioselectivity—A Fortunate Simplification: For unsymmetrical pyrazoles, N-alkylation can produce a mixture of N1 and N2 regioisomers, which are often difficult to separate.[1][7] However, 4-nitro-1H-pyrazole is a symmetrical molecule. Due to this symmetry, the N1 and N2 positions are chemically equivalent, meaning that alkylation at either nitrogen atom leads to the identical product. This eliminates the challenge of regioselectivity, making this synthesis highly efficient and straightforward.

Materials, Reagents, and Safety

Reagent and Equipment Specifications

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |

| 4-Nitro-1H-pyrazole | 2075-46-9 | C₃H₃N₃O₂ | 113.08 | Off-white to yellow powder.[3][8] |

| (2-Bromoethyl)benzene | 103-63-9 | C₈H₉Br | 185.06 | Colorless to pale yellow oil.[9] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, fine powder is preferred. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous grade is recommended. |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade or higher. |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade or higher. |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Saturated aqueous solution. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular, for drying. |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh for column chromatography. |

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, and standard laboratory glassware.

Mandatory Safety Protocols

All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[10]

-

4-Nitro-1H-pyrazole: Can be an irritant. Some nitrated heterocyclic compounds have explosive properties, though this is less common for mononitrated pyrazoles.[8][11] Handle with care and avoid excessive heat or shock.

-

(2-Bromoethyl)benzene: Harmful if swallowed and causes serious eye irritation.[9][12] It is a combustible liquid.[13] Avoid contact with skin and eyes and prevent inhalation of vapors.[10][14]

-

N,N-Dimethylformamide (DMF): An excellent solvent but is a known skin irritant and can be absorbed through the skin. It is also a suspected reproductive toxin. Handle with extreme care and ensure containment.

-

Potassium Carbonate: Irritant. Avoid creating dust.

Emergency Procedures:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[13]

Detailed Experimental Protocol

This protocol describes a standard base-mediated N-alkylation procedure.

Diagram of Experimental Workflow

Caption: General workflow for the synthesis of 1-(2-phenylethyl)-4-nitropyrazole.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.0 eq, e.g., 1.13 g, 10.0 mmol) and anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15.0 mmol).

-

Place the flask under an inert atmosphere (nitrogen or argon).

-

Add anhydrous DMF (e.g., 30 mL) to the flask via syringe.

-

Stir the resulting suspension vigorously at room temperature for 20-30 minutes. This allows for the formation of the potassium pyrazolide salt.

-

-

Addition of Electrophile:

-

Add (2-bromoethyl)benzene (1.1 eq, e.g., 2.04 g or 1.5 mL, 11.0 mmol) dropwise to the stirring suspension over 5 minutes.

-

Attach a reflux condenser to the flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to 70°C using an oil bath.

-

Maintain stirring at this temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the 4-nitropyrazole starting material indicates completion.

-

-

Aqueous Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water (approx. 150 mL). This will precipitate the crude product and dissolve the inorganic salts.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts.

-

-

Isolation:

-

Wash the combined organic layer with brine (1 x 50 mL) to remove residual DMF and water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

-

Purification:

-

Purify the crude material by flash column chromatography on silica gel.

-

A typical eluent system is a gradient of 10% to 30% ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis of the crude product.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(2-phenylethyl)-4-nitropyrazole as a pure solid or oil.

-

Reaction Scheme and Data

Overall Reaction

Caption: N-alkylation of 4-nitropyrazole with (2-bromoethyl)benzene.

Representative Reaction Parameters and Expected Outcome

| Parameter | Value | Rationale |

| Stoichiometry | ||

| 4-Nitropyrazole | 1.0 eq | Limiting reagent. |

| (2-Bromoethyl)benzene | 1.1 eq | A slight excess ensures complete consumption of the pyrazole. |

| K₂CO₃ | 1.5 eq | Sufficient excess to drive deprotonation and neutralize HBr byproduct. |

| Conditions | ||

| Solvent | DMF | Polar aprotic solvent accelerates SN2 reaction.[7] |

| Temperature | 70°C | Provides sufficient thermal energy without significant decomposition. |

| Time | 4-12 h | Typical duration, but should be confirmed by reaction monitoring. |

| Outcome | ||

| Expected Yield | 75-90% | Based on similar literature preparations of N-alkylated pyrazoles. |

| Product Appearance | White to pale yellow solid | |

| Characterization | Expected ¹H NMR signals for pyrazole protons and phenethyl group. |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive base (absorbed moisture).2. Wet solvent or glassware.3. Insufficient temperature.4. Low reactivity of alkylating agent. | 1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Use anhydrous solvent and flame-dry glassware before use.3. Increase temperature in 10°C increments (e.g., to 80-90°C).4. (2-bromoethyl)benzene is generally reactive; if using an alkyl chloride, consider switching to the bromide or adding a catalytic amount of NaI (Finkelstein reaction).[7] |

| Mixture of Products | For this specific reaction, side products are unlikely due to substrate symmetry. If impurities are observed, they may be from the starting materials. | Ensure the purity of starting materials before beginning the reaction. |

| Difficult Purification | 1. Product co-elutes with starting material.2. Product is streaking on the silica column. | 1. Adjust the eluent polarity for better separation. A shallower gradient may be necessary.2. The pyrazole nitrogen can interact with acidic silica. Add a small amount of triethylamine (0.1-0.5%) to the eluent system to deactivate the silica gel.[15] |

| Reaction Stalls | The base may be passivated or consumed. | Add an additional portion of base (e.g., 0.5 eq) to the reaction mixture. |

Conclusion

The protocol outlined provides a robust and high-yielding pathway to 1-(2-phenylethyl)-4-nitropyrazole. The inherent symmetry of 4-nitropyrazole circumvents the common challenge of regioselectivity in pyrazole alkylation, making this an efficient transformation. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can reliably synthesize this valuable intermediate, opening avenues for the development of novel and complex molecules in pharmaceutical and agrochemical research.

References

- (2-Bromoethyl)benzene-d5 - Safety Data Sheet. (n.d.). C/D/N Isotopes, Inc. / Toxyscan, Inc.

- (2-Bromoethyl)benzene - Safety Data Sheet. (2024, June 8). LookChem.

- Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025). Benchchem.

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). Semantic Scholar. Retrieved from [Link]

- Material Safety Data Sheet - 2-Bromoethylbenzene, 98%. (2005, October 3). Cole-Parmer.

-

Bradley, P. A., de Koning, P. D., Gibson, K. R., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. SYNLETT, 2010(6), 873–876. Retrieved from [Link]

-

Garlyauskayte, R. Y., Gorelsky, S. I., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). Retrieved from [Link]

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Alkylation of Pyrazole. (n.d.). Scribd.

-

Peterson, E. A., & Thomson, R. J. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). WuXi Biology. Retrieved from [Link]

-

Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021, March 1). Europe PMC. Retrieved from [Link]

- Alkylation of pyrazolones via the mitsunobu reaction. (2022, July 29). LookChem.

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. Retrieved from [Link]

- SAFETY DATA SHEET - (2-Bromoethyl)benzene. (2010, June 3). Fisher Scientific.

- Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). SlideShare.

-

ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (n.d.). PMC. Retrieved from [Link]

-

How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved from [Link]

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. file1.lookchem.com [file1.lookchem.com]

- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Utilization of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole in Heterocyclic Drug Design

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for a wide range of pharmacological activities have cemented its status as a "privileged scaffold" in drug discovery.[3][4] Pyrazole derivatives are integral components of numerous clinically approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[5][6] The five distinct substitution points on the pyrazole ring offer a fertile ground for medicinal chemists to fine-tune steric and electronic properties, thereby optimizing target engagement, selectivity, and pharmacokinetic profiles.[7]

The introduction of a nitro group at the C4 position, as in 4-nitropyrazole, dramatically influences the electronic character of the ring, rendering it more electron-deficient. This not only modulates its potential biological interactions but also provides a versatile synthetic handle for further molecular elaboration. The nitro group can be readily reduced to a primary amine, which in turn serves as a gateway to a vast array of chemical transformations, including amide bond formation, sulfonylation, and conversion to halides for cross-coupling reactions.[8][9][10]

This guide focuses on a specific, high-value building block: 4-Nitro-1-(2-phenylethyl)-1H-pyrazole . The N1-phenylethyl substituent introduces a significant lipophilic and aromatic component, which can facilitate favorable hydrophobic and π-stacking interactions within protein binding pockets. This document provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its strategic derivatization to generate libraries of novel heterocyclic compounds for drug discovery programs.

Section 1: Synthesis of the Core Scaffold: 4-Nitro-1-(2-phenylethyl)-1H-pyrazole

The synthesis of the title compound can be efficiently achieved via the N-alkylation of commercially available 4-nitropyrazole. Several methods for the N-alkylation of pyrazoles are reported, including the use of alkyl halides under basic conditions and the Mitsunobu reaction.[8][11][12] The latter is particularly advantageous for its mild conditions and tolerance of various functional groups.

Protocol 1.1: Synthesis of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole via Mitsunobu Reaction

This protocol is adapted from methodologies describing the N-alkylation of 4-nitropyrazole with various alcohols.[8] The Mitsunobu reaction provides a reliable method for forming the C-N bond under neutral conditions.

Reaction Scheme:

Caption: Synthesis of the target scaffold via Mitsunobu reaction.

Materials:

-

4-Nitropyrazole (1.0 eq)

-

2-Phenylethanol (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.2 eq).

-

Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to 4-nitropyrazole).

-

Add 2-phenylethanol (1.1 eq) to the solution via syringe.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add DIAD (1.2 eq) dropwise to the stirred solution over 15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Resuspend the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford pure 4-Nitro-1-(2-phenylethyl)-1H-pyrazole.

Causality and Insights: The Mitsunobu reaction proceeds via the formation of a phosphonium salt between PPh₃ and DIAD, which then activates the alcohol. The deprotonated 4-nitropyrazole acts as the nucleophile, attacking the activated alcohol to form the desired N-alkylated product. This method avoids the use of strong bases that could lead to side reactions.

Section 2: Derivatization Strategies for Library Synthesis

The true utility of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole lies in its potential for diversification. The 4-nitro group is the primary site for chemical manipulation, serving as a precursor to a highly versatile 4-amino functionality.

Workflow for Derivatization:

Caption: Key transformations for library synthesis.

Protocol 2.1: Reduction of the 4-Nitro Group to a 4-Amino Group

The conversion of the nitro group to an amine is a pivotal step, creating a nucleophilic center for further reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.[8]

Reaction Scheme:

Caption: Catalytic hydrogenation of the nitro group.

Materials:

-

4-Nitro-1-(2-phenylethyl)-1H-pyrazole (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Celite®

Step-by-Step Procedure:

-

Dissolve 4-Nitro-1-(2-phenylethyl)-1H-pyrazole in MeOH or EtOH in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

-

Once complete, carefully purge the flask with argon or nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (MeOH or EtOH).

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-1-(2-phenylethyl)-1H-pyrazole, which is often pure enough for the next step or can be purified by crystallization or chromatography if necessary.

Trustworthiness: This protocol is a standard and highly reliable method for nitro group reduction that is tolerant of many other functional groups, including the pyrazole and phenyl rings. The main safety consideration is the handling of flammable H₂ gas and the pyrophoric nature of dry Pd/C.

Protocol 2.2: Conversion of the 4-Amino Group to a 4-Bromo Group (Sandmeyer Reaction)

To enable palladium-catalyzed cross-coupling reactions, the amino group can be converted into a more suitable leaving group, such as a bromide. The Sandmeyer reaction is the classic method for this transformation.

Materials:

-

4-Amino-1-(2-phenylethyl)-1H-pyrazole (1.0 eq)

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Sodium nitrite (NaNO₂), aqueous solution

-

Copper(I) bromide (CuBr)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

-

Suspend 4-Amino-1-(2-phenylethyl)-1H-pyrazole in 48% HBr at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Extract the mixture with DCM or EtOAc.

-

Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 4-Bromo-1-(2-phenylethyl)-1H-pyrazole.

Protocol 2.3: Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position. This enables extensive Structure-Activity Relationship (SAR) studies.[13][14][15]

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling for library diversification.

Materials:

-

4-Bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq)

-

Aryl- or heteroarylboronic acid (1.2 eq)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base, e.g., Sodium carbonate (Na₂CO₃) (2.5 eq)

-

Solvent system, e.g., 1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate (EtOAc)

Step-by-Step Procedure:

-

To a Schlenk tube or microwave vial, add the 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq), the desired boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 eq).

-

Evacuate and backfill the vessel with argon (repeat three times).

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Seal the vessel and heat the reaction mixture at 90-100 °C for 6-12 hours, or until TLC indicates consumption of the starting material. Microwave heating can significantly reduce reaction times.[14]

-

After cooling to room temperature, dilute the reaction mixture with EtOAc and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-substituted pyrazole derivative.

Expertise & Causality: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling.[2][16] Pd(PPh₃)₄ is a robust catalyst for many applications. The base is required to activate the boronic acid for transmetalation to the palladium center. A biphasic solvent system like dioxane/water is often effective at dissolving both the organic and inorganic reagents.

Section 3: Potential Therapeutic Applications & Data Summary

While specific biological data for derivatives of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole are not yet publicly available, the vast body of literature on analogous pyrazole structures allows for informed hypotheses regarding their potential applications.

Potential Therapeutic Targets:

-

Anti-inflammatory Agents: Many N-aryl and N-alkyl pyrazoles are known inhibitors of cyclooxygenase (COX) enzymes.[7]

-

Anticancer Agents: Pyrazole derivatives have shown activity against various cancer cell lines, often by inhibiting protein kinases such as EGFR.[1][17]

-

Antioxidants: The pyrazole nucleus can act as a scaffold for developing potent antioxidant compounds.[17]

-

Antimicrobial Agents: Numerous pyrazole-containing compounds exhibit significant antibacterial and antifungal properties.[4]

Data Presentation: Summary of Synthetic Protocols

| Protocol | Starting Material | Key Reagents | Product | Typical Yield Range | Key Transformation |

| 1.1 | 4-Nitropyrazole | 2-Phenylethanol, DIAD, PPh₃ | 4-Nitro-1-(2-phenylethyl)-1H-pyrazole | 60-85% | N-Alkylation |

| 2.1 | 4-Nitro-1-(2-phenylethyl)-1H-pyrazole | H₂, Pd/C | 4-Amino-1-(2-phenylethyl)-1H-pyrazole | >90% | Nitro Reduction |

| 2.2 | 4-Amino-1-(2-phenylethyl)-1H-pyrazole | NaNO₂, HBr, CuBr | 4-Bromo-1-(2-phenylethyl)-1H-pyrazole | 50-70% | Sandmeyer Reaction |

| 2.3 | 4-Bromo-1-(2-phenylethyl)-1H-pyrazole | R-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1-(2-phenylethyl)-1H-pyrazole | 55-95% | Suzuki Coupling |

References

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Not specified.

- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025, August 6).

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC.

- synthesis and pharmacological evaluation of some new pyrazole deriv

- A Novel synthesis of nitrofuran containing 1,3,4,5-tetra substituted pyrazoles via 1,3-dipolar addition reaction. (n.d.). SciSpace.

- (PDF) Nitropyrazoles (review). (2025, August 5).

- US3294814A - 4-nitropyrazoles. (n.d.).

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.

- One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2025, August 10).

- Synthesis and pharmacological evaluation of pyrazole deriv

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.

- First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents | Request PDF. (n.d.).

- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (n.d.). Benchchem.

- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (n.d.). Benchchem.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Not specified.

- How to Synthesize 4-Nitropyrazole Efficiently? - FAQ. (2022, December 19). Guidechem.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC.

- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

- Review on synthesis of nitropyrazoles. (2025, August 10).

- Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF. (2025, August 6).

- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (n.d.). Sci-Hub.

- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl.

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.

Sources

- 1. banglajol.info [banglajol.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.box]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of the pyrazole ring in 4-Nitro-1-(2-phenylethyl)-1H-pyrazole

An Application Guide to the Strategic Functionalization of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole

Abstract